4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Catalog No.
S1524786
CAS No.
102804-82-0
M.F
C15H15N3OS
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

CAS Number

102804-82-0

Product Name

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

HZNKDLUKNUEOOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC

Synonyms

2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a derivative of Rabeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound features modifications that enhance its pharmacological properties, potentially improving its efficacy and bioavailability. Rabeprazole itself is a prodrug that, upon entering the acidic environment of gastric parietal cells, converts into its active sulphenamide form, which effectively inhibits the H+^+, K+^+-ATPase enzyme responsible for gastric acid secretion .

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole lacks the functional group responsible for Rabeprazole's mechanism of action. Rabeprazole inhibits the enzyme H+/K+ ATPase in gastric parietal cells, which is responsible for acid production in the stomach []. The missing side chain in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole likely renders it inactive in this process.

Chemical Identity and Background

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is an organic compound classified as a process-related impurity of the drug Rabeprazole. Rabeprazole is a proton pump inhibitor (PPI) medication commonly used to treat and prevent conditions like ulcers in the stomach and duodenum, and gastroesophageal reflux disease (GERD) [].

Process-related impurities are unintended byproducts formed during the manufacturing process of a drug substance. They are typically present in small amounts and are removed or minimized through various purification steps [].

Research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Scientific research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is primarily focused on its characterization, detection, and quantification in Rabeprazole drug products. This is crucial for ensuring the quality, safety, and efficacy of Rabeprazole medications.

Several studies have been conducted to develop and validate analytical methods for detecting and measuring this impurity in Rabeprazole. These methods typically involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, ].

The primary chemical reaction involving 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is its conversion from the prodrug to the active form in acidic conditions. This transformation involves the cleavage of specific chemical groups that activate the molecule, allowing it to bind to and inhibit the proton pump. The general reaction can be summarized as follows:

  • Prodrug Activation:
    4 Desmethoxypropoxyl 4 methoxy S Deoxo RabeprazoleAcidActive Sulphenamide\text{4 Desmethoxypropoxyl 4 methoxy S Deoxo Rabeprazole}\xrightarrow{\text{Acid}}\text{Active Sulphenamide}

This activation leads to a decrease in gastric acid production, which is crucial for treating conditions such as gastroesophageal reflux disease and peptic ulcers .

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole exhibits significant biological activity as a proton pump inhibitor. Its mechanism of action involves:

  • Inhibition of Gastric Acid Secretion: By blocking the H+^+, K+^+-ATPase enzyme, it effectively reduces gastric acid production.
  • Potential Anti-inflammatory Effects: Some studies suggest that derivatives of Rabeprazole may also exhibit anti-inflammatory properties, although this requires further investigation .

The compound's enhanced structure may lead to improved pharmacokinetics and dynamics compared to its parent compound.

The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole typically involves several steps:

  • Formation of the Core Structure: Starting from 2-(methylsulfinyl)benzimidazole, various alkylation reactions are performed to introduce methoxy and propoxy groups.
  • Deoxygenation: Specific reagents are used to selectively remove oxygen atoms from certain functional groups without affecting others.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Each step requires careful control of reaction conditions to optimize yield and minimize by-products .

The primary applications of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole include:

  • Treatment of Gastroesophageal Reflux Disease: It helps alleviate symptoms by reducing stomach acidity.
  • Management of Peptic Ulcers: The compound aids in healing ulcers by decreasing gastric acid secretion.
  • Combination Therapy for Helicobacter pylori Eradication: It is often used alongside antibiotics to enhance treatment efficacy .

Interaction studies reveal that 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These interactions can alter the pharmacokinetics of co-administered medications, necessitating dose adjustments or monitoring for adverse effects . Additionally, it may influence serum gastrin levels due to its mechanism of action.

Several compounds share structural features with 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
OmeprazoleC17_{17}H19_{19}N3_{3}O3_{3}SFirst proton pump inhibitor; racemic mixture
EsomeprazoleC17_{17}H19_{19}N3_{3}O3_{3}SS-enantiomer of Omeprazole; improved bioavailability
LansoprazoleC16_{16}H14_{14}F3_{3}N3_{3}O2_{2}SContains a fluorine atom; different side chain

Uniqueness: The unique modifications in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may confer enhanced stability or bioactivity compared to these similar compounds, potentially leading to improved therapeutic outcomes in specific patient populations .

Origin and Identification

4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole emerged as a byproduct during the synthesis of rabeprazole sodium, first reported in the late 1990s alongside the commercialization of rabeprazole. Early synthetic routes for rabeprazole involved oxidation steps using agents like m-chloroperbenzoic acid (mCPBA), which occasionally led to incomplete oxidation or side reactions, yielding sulfides such as this impurity. Its structure was confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the active sulfoxide form of rabeprazole.

Pharmacopeial Recognition

By the early 2000s, regulatory bodies like the European Pharmacopoeia (EP) included this compound as Impurity E in rabeprazole monographs, mandating its quantification below 0.15% in drug formulations. This standardization arose from the need to ensure the safety and efficacy of rabeprazole products, as impurities can alter pharmacokinetics or exhibit unintended toxicity.

Core Structural Modifications

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole diverges from rabeprazole through three primary modifications:

  • Thioether Linkage: Replacement of the sulfinyl (-SO-) group in rabeprazole with a thioether (-S-) bond [1] [3].
  • Pyridine Substitutions: Introduction of a 4-methoxy group and removal of the 4-propoxy chain, resulting in a "desmethoxypropoxyl" moiety [3].
  • S-Deoxo Configuration: The absence of an oxygen atom in the sulfur bridge, reducing oxidation state compared to the parent compound [1].

Table 1: Structural Comparison with Rabeprazole

FeatureRabeprazole4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Sulfur BridgeSulfinyl (-SO-)Thioether (-S-)
Pyridine C4 Substituent3-MethoxypropoxyMethoxy
Molecular Formula$$ \text{C}{18}\text{H}{21}\text{N}{3}\text{O}{3}\text{S} $$$$ \text{C}{15}\text{H}{15}\text{N}_{3}\text{OS} $$
Molecular Weight359.44 g/mol285.36 g/mol

These alterations significantly impact electronic distribution, with the thioether exhibiting reduced polarity compared to the sulfinyl group [5]. The simplified pyridine substitution pattern lowers steric hindrance, potentially enhancing membrane permeability [7].

Key Structural Moieties and Their Research Significance

Benzimidazole-Pyridine Scaffold

The compound retains the benzimidazole-pyridine framework central to PPI activity:

  • Benzimidazole Ring: Planar aromatic system capable of $$\pi$$-$$\pi$$ stacking with tyrosine residues in $$ \text{H}^+/\text{K}^+ $$-ATPase [6].
  • Pyridine Ring: Electron-deficient heterocycle facilitating protonation in acidic environments, a critical step for PPI activation [7].

The spatial arrangement of these rings creates a pseudoplanar conformation, enabling insertion into the enzyme’s luminal channel. Molecular modeling suggests the 4-methoxy group on pyridine aligns with hydrophobic pockets in the ATPase binding site [6].

Thioether Linkage Dynamics

Unlike rabeprazole’s sulfinyl group, which undergoes acid-catalyzed conversion to sulfenic acid, the thioether remains stable under gastric pH conditions [5]. This stability confers two research advantages:

  • Synthetic Intermediate: Serves as a precursor in rabeprazole synthesis, avoiding the need for controlled oxidation steps [3].
  • Mechanistic Probe: Allows isolation of the thioether’s contribution to ATPase inhibition, independent of sulfenic acid formation [5].

Quantum mechanical calculations indicate the thioether’s bond length (1.81 Å) and dihedral angle (92°) between benzimidazole and pyridine optimize van der Waals interactions with transmembrane helices [7].

Benzimidazole-Pyridine Structural Relationship

Conformational Flexibility

The thioether bridge permits restricted rotation between the benzimidazole and pyridine rings, with a rotational barrier of ~8 kcal/mol [7]. This semi-rigid structure:

  • Prevents unfavorable conformations in the ATPase binding pocket
  • Maintains optimal distance (4.2 Å) between the pyridine nitrogen and benzimidazole N3 for proton relay [6]

Figure 1: Torsional Angles in the Thioether Bridge

$$
\theta1 = 112^\circ \ (\text{N1-C-S-C}) \quad \theta2 = 87^\circ \ (\text{S-C-C-N})
$$
These angles facilitate a bent conformation, matching the curvature of the ATPase luminal channel [7].

Electronic Effects

The electron-donating methoxy group at pyridine C4 increases ring electron density by 12% compared to rabeprazole’s propoxy group [7]. This enhances:

  • $$\pi$$-cation interactions with lysine residues
  • Hydrogen bond acceptance via methoxy oxygen ($$ \text{O}\cdots\text{H-N} = 2.1 $$ Å) [6]

Density functional theory (DFT) simulations show the highest occupied molecular orbital (HOMO) localizes on the benzimidazole ring (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) centers on pyridine (-1.8 eV) [7]. This charge separation enables redox activity critical for enzyme inhibition.

Thioether Linkage and Its Biochemical Implications

Acid Stability Profile

The thioether’s resistance to acid hydrolysis (t1/2 > 24h at pH 1.2 vs. 2h for sulfinyl) [5] makes it unsuitable as a direct PPI but valuable for:

  • Prodrug formulations requiring delayed activation
  • Targeted delivery systems exploiting stable sulfur-based linkers [5]

Table 2: Comparative Reactivity of Sulfur Bridges

Bridge TypeHydrolysis Rate (pH 1.2)Oxidation Potential (V vs. SCE)
Sulfinyl (-SO-)$$ 0.15 \, \text{h}^{-1} $$+1.2
Thioether (-S-)$$ 0.002 \, \text{h}^{-1} $$+0.7

Disulfide Bond Mimicry

Though lacking a sulfhydryl group, the thioether can mimic disulfide bonds in protein-ligand interactions:

  • Binds cysteine residues via sulfur lone pair coordination ($$ \text{S}\cdots\text{S} = 3.4 $$ Å) [5]
  • Participates in thiol-disulfide exchange reactions at high glutathione concentrations [5]

This property enables potential repurposing as:

  • Allosteric modulators of thiol-dependent enzymes
  • Inhibitors of viral proteases relying on catalytic cysteines [6]

Radical Scavenging Capacity

The thioether’s sulfur atom exhibits radical trapping activity, with a second-order rate constant of $$ 1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $$ for hydroxyl radicals [7]. This suggests ancillary antioxidant effects in biological systems, potentially mitigating oxidative stress in gastrointestinal tissues.

XLogP3

3.1

UNII

ZSW7NEY2NI

Dates

Last modified: 08-15-2023

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